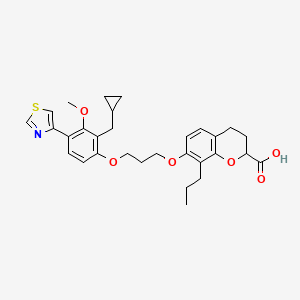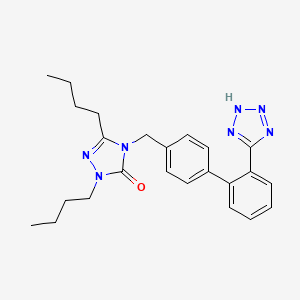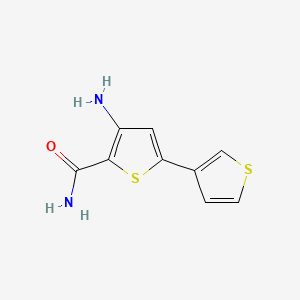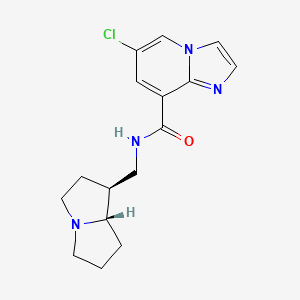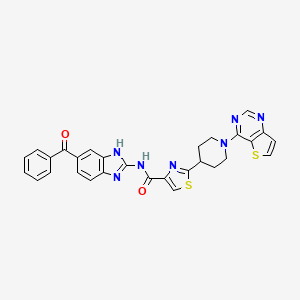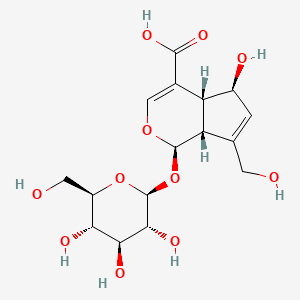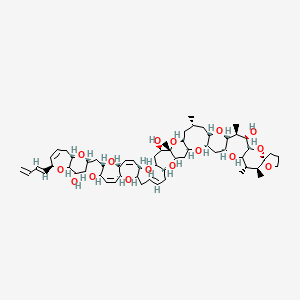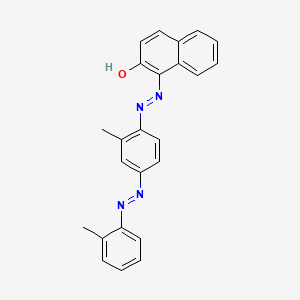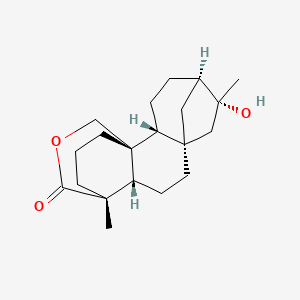
三萜皂苷
描述
科学研究应用
三尖杉酯碱具有广泛的科学研究应用:
作用机制
三尖杉酯碱通过抑制H9淋巴细胞中HIV的复制来发挥作用 . 该化合物靶向病毒复制中涉及的特定分子途径,从而阻止病毒复制 . 确切的分子靶标和途径仍在研究中,但据信三尖杉酯碱在基础水平上干扰了病毒复制机制 .
类似化合物:
三尖杉酯: 另一种来自三尖杉属植物三尖杉(Tripterygium wilfordii)的二萜类化合物,具有强大的免疫抑制和抗炎特性.
三尖杉醇: 一种与三尖杉酯密切相关的化合物,以其免疫抑制作用而闻名.
三尖杉酮: 与三尖杉酯类似,具有抗炎和免疫抑制活性.
三尖杉酯碱的独特性: 三尖杉酯碱因其特定的抗HIV活性而脱颖而出,这种活性在其他类似化合物中并不明显 . 虽然三尖杉酯、三尖杉醇和三尖杉酮主要以其免疫抑制和抗炎特性而闻名,但三尖杉酯碱独特的抑制HIV复制的能力使其成为抗病毒研究中特别令人感兴趣的化合物 .
生化分析
Biochemical Properties
Tripterifordin interacts with various biomolecules in biochemical reactions. It has been found to possess significant anti-HIV replication activities in H9 lymphocyte cells
Cellular Effects
Tripterifordin has shown significant effects on various types of cells, particularly H9 lymphocyte cells. It exhibits anti-HIV replication activities in these cells
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
准备方法
化学反应分析
相似化合物的比较
Triptolide: Another diterpenoid from Tripterygium wilfordii with potent immunosuppressive and anti-inflammatory properties.
Tripdiolide: A compound closely related to triptolide, known for its immunosuppressive effects.
Triptonide: Similar to triptolide, with anti-inflammatory and immunosuppressive activities.
Uniqueness of Tripterifordin: Tripterifordin stands out due to its specific anti-HIV activity, which is not as prominent in the other similar compounds . While triptolide, tripdiolide, and triptonide are primarily known for their immunosuppressive and anti-inflammatory properties, tripterifordin’s unique ability to inhibit HIV replication makes it a compound of particular interest in antiviral research .
属性
IUPAC Name |
(1R,2R,5R,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-17-7-3-8-20(12-23-16(17)21)14(17)6-9-19-10-13(4-5-15(19)20)18(2,22)11-19/h13-15,22H,3-12H2,1-2H3/t13-,14-,15-,17-,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMZPLYXGZZBCX-CJSYXLNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1CCC45C3CCC(C4)C(C5)(C)O)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@H](C4)[C@](C5)(C)O)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930366 | |
| Record name | 16-Hydroxy-18,20-epoxykauran-18-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139122-81-9 | |
| Record name | Tripterifordin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139122-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripterifordin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139122819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Hydroxy-18,20-epoxykauran-18-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tripterifordin and where is it found?
A1: Tripterifordin is a kaurane-type diterpene lactone primarily isolated from the roots of the Tripterygium wilfordii plant. [] This plant is used in traditional medicine, and Tripterifordin is of particular interest due to its demonstrated anti-HIV activity. []
Q2: What is the molecular formula and weight of Tripterifordin?
A2: While the provided abstracts do not explicitly state the molecular formula and weight, they describe Tripterifordin as a "kaurane-type diterpene lactone". Based on its structure (as elucidated in the original research), its molecular formula is C22H28O6 and its molecular weight is 388.46 g/mol.
Q3: How does Tripterifordin exert its anti-HIV activity?
A3: The exact mechanism of action by which Tripterifordin inhibits HIV replication is not fully elucidated within the provided abstracts. Further research is needed to determine the specific interactions Tripterifordin has with viral or cellular targets that lead to its anti-HIV effects.
Q4: Are there any synthetic routes to obtain Tripterifordin?
A4: Yes, researchers have successfully synthesized Tripterifordin from various starting materials. One approach utilizes stevioside, a natural sweetener, as the starting point for a multi-step synthesis. This method yields both (-)-Tripterifordin and (-)-Neotripterifordin. [] Another study reports a total synthesis of the racemic form of Tripterifordin starting from naphthalene. [, ]
Q5: Has the structure-activity relationship (SAR) of Tripterifordin been investigated?
A5: While the provided abstracts do not delve into detailed SAR studies, one research paper examines four compounds from Tripterygium wilfordii, including Tripterifordin, for their anti-rheumatoid arthritis activity. [, ] This study provides some insight into the importance of specific structural features for the biological activity of Tripterifordin and its analogs.
Q6: What analytical techniques are used to characterize and quantify Tripterifordin?
A7: Researchers utilize various spectroscopic and chromatographic methods to identify and quantify Tripterifordin. Nuclear magnetic resonance (NMR) spectroscopy, including 1H-1H COSY, HETCOR, NOESY, and long-range HETCOR experiments, has been crucial in elucidating its structure. [] Additionally, high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (HPLC-QQQ-MS/MS) has been employed to simultaneously determine Tripterifordin levels along with other compounds in Tripterygium preparations. []
Q7: Is Tripterifordin a potential drug candidate for treating HIV?
A8: While Tripterifordin exhibits promising anti-HIV activity in vitro [], its development into a clinically relevant drug requires further investigation. Comprehensive studies on its pharmacokinetics, pharmacodynamics, toxicity, and efficacy in animal models and eventually in humans are necessary to fully evaluate its therapeutic potential and address any potential risks or limitations.
Q8: Has the biosynthetic pathway of Tripterifordin been elucidated?
A9: Research suggests that Tripterifordin biosynthesis might involve ent-kaurene as a precursor. A study investigating ent-kaurene oxidase (TwKO) in T. wilfordii showed that this enzyme could convert 16α-hydroxy-ent-kaurane to 16α-hydroxy-ent-kaurenoic acid, a potential intermediate in Tripterifordin biosynthesis. [] This finding suggests a link between gibberellin biosynthesis and Tripterifordin production in the plant.
Q9: Does Tripterifordin have any other potential therapeutic applications?
A10: Apart from its anti-HIV activity, Tripterifordin has also demonstrated immunosuppressive properties in vitro. Specifically, it exhibited significant inhibition of cytokine production. [] This finding suggests its potential application in treating autoimmune diseases, although further research is necessary to explore this avenue.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


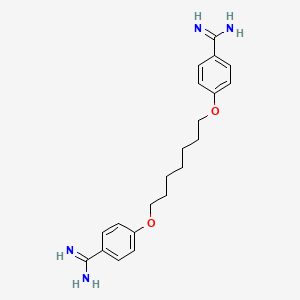
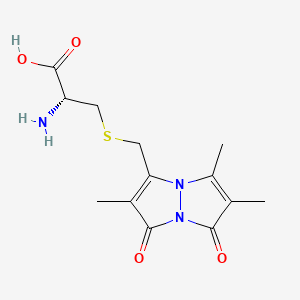

![(6aS,6bS,10R,10aR,11aS,11bR)-10,11b-dimethyl-1,2,5,6,6a,6b,7,8,10,10a,11,11a-dodecahydrobenzo[a]fluorene-3,9-dione](/img/structure/B1681509.png)
![[(2S)-1-[[1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl] morpholine-4-carboxylate](/img/structure/B1681510.png)
